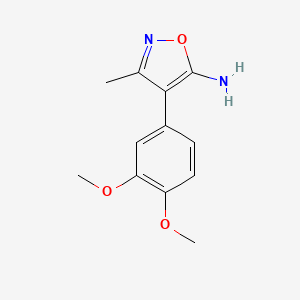

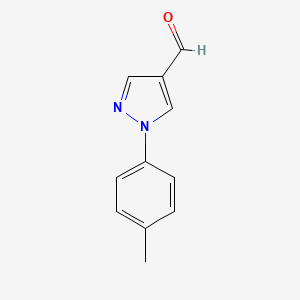

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

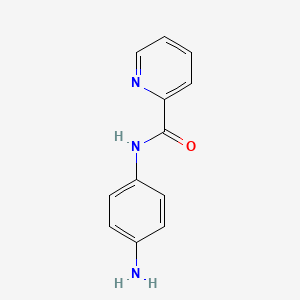

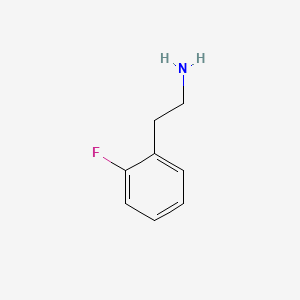

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Applications

- Synthesis and Biological Activity : Compounds including variants of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde have been synthesized and found to exhibit significant antimicrobial activities. This includes effectiveness against various strains of bacteria and fungi. The antimicrobial activity varies depending on the specific Schiff base moiety used in the compound (Hamed et al., 2020). Additionally, certain derivatives have shown promising antioxidant properties (Sudha et al., 2021).

Structural Analysis and Synthesis

- Crystal Structure and Synthesis : Studies on the crystal structure of derivatives of this compound have been conducted, revealing insights into their molecular configurations and potential for synthesis of new pyrazole derivatives (Xu & Shi, 2011).

Anti-Inflammatory and Analgesic Effects

- Biological Activities : Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. Some synthesized compounds showed notable effectiveness in these areas, comparable to standard drugs in certain cases (Selvam et al., 2011), (Abdel-Wahab et al., 2012).

Nonlinear Optical (NLO) Properties

- Optical Applications : Research into pyrazole-based derivatives, including those related to this compound, has uncovered significant nonlinear optical (NLO) properties. These compounds show promise for applications in photonics and optoelectronics due to their high first hyperpolarizability and solid state emissions (Lanke & Sekar, 2016).

Anticonvulsant and Analgesic Properties

- Neurological Applications : Some synthesized analogues of this compound have been found to possess potent anticonvulsant and analgesic activities, showcasing potential for use in neurological treatments (Viveka et al., 2015).

Análisis Bioquímico

Biochemical Properties

1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves the formation of hydrazones, which can inhibit specific enzymes or disrupt cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antiparasitic activities, which can lead to changes in cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular components can result in oxidative stress, impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrazones with aldehyde groups, leading to enzyme inhibition or activation . These interactions can alter gene expression and disrupt normal cellular processes. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiparasitic activity. At higher doses, it can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWZUGUMUQRWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356163 | |

| Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337957-59-2 | |

| Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde utilized in materials science?

A1: 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde acts as a key component in synthesizing heteroleptic iridium (Ir) complexes for potential use in OLEDs [, ]. Specifically, it serves as an ancillary ligand, denoted as L2 in the research, within the iridium complex Ir(ppy)2L2 []. This complex, along with others synthesized using similar ligands, are investigated for their luminescent properties, which are crucial for OLED applications.

Q2: What are the key photophysical properties of the iridium complex containing 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde, and how do they compare to other similar complexes?

A2: While the research does not delve into specific photophysical data for the individual complex containing 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde (Ir(ppy)2L2), it highlights that a related complex, Ir(ppy)2L1, exhibits the highest photoluminescence quantum yield (ΦPL = 89%) among the series synthesized []. This high quantum yield, alongside a short exciton lifetime of 0.34 μs, makes Ir(ppy)2L1 a promising candidate for efficient OLEDs. Further research comparing the photophysical properties of Ir(ppy)2L2 to Ir(ppy)2L1 and other analogs would provide valuable insights into the structure-property relationships governing their luminescence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)